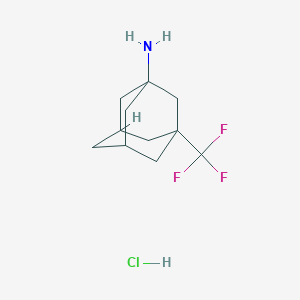

3-(Trifluoromethyl)adamantan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Trifluoromethyl)adamantan-1-amine hydrochloride is a chemical compound that is used in the prophylactic or symptomatic treatment of influenza A . It is also used as an antiparkinsonian agent, to treat extra pyramidal reactions, and for postherpetic neuralgia .

Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride involves the reaction of 3-(trifluoromethyl)-1-nitroxyadamantane with ethyl carbamate in 94% H2SO4 at room temperature . This reaction gives urethane 2, which is then used to prepare 3-(trifluoromethyl)-1-adamantanamine hydrochloride .Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride is C11H16F3N . Its average mass is 219.247 Da and its monoisotopic mass is 219.123489 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride include the reaction of 3-(trifluoromethyl)-1-nitroxyadamantane with ethyl carbamate in 94% H2SO4 at room temperature . This reaction gives urethane 2, which is then used to prepare 3-(trifluoromethyl)-1-adamantanamine hydrochloride .Physical And Chemical Properties Analysis

3-(Trifluoromethyl)adamantan-1-amine hydrochloride has a molecular weight of 255.71 . It is a powder that is stored at room temperature .科学的研究の応用

Synthesis of Unsaturated Adamantane Derivatives

Adamantane derivatives, including 3-(Trifluoromethyl)adamantan-1-amine hydrochloride, are used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Quantum-Chemical Calculations

Adamantane derivatives are used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

Synthesis of Vinyl-Disubstituted Adamantanes

A similar technique can be employed to synthesize vinyl-disubstituted adamantanes, which are usable as nanowires to link semiconductor contact surfaces .

Organic Synthesis Applications of 1,3-DHA

There has been extensive research on the organic synthesis applications of 1,3-DHA. The opening of strained intra-framework bonds under the impact of various-type reagents directly (i.e., in a single step) produces 1,3-disubstituted adamantane derivatives in essentially quantitative yield .

Prophylactic or Symptomatic Treatment of Influenza A

1-Adamantanamine hydrochloride, a similar compound to 3-(Trifluoromethyl)adamantan-1-amine hydrochloride, is used in the prophylactic or symptomatic treatment of influenza A .

Antiparkinsonian Agent

1-Adamantanamine hydrochloride is also used as an antiparkinsonian agent .

Treatment of Extra Pyramidal Reactions

This compound is used to treat extra pyramidal reactions .

Treatment of Postherpetic Neuralgia

1-Adamantanamine hydrochloride is used for the treatment of postherpetic neuralgia .

作用機序

Safety and Hazards

The safety information for 3-(Trifluoromethyl)adamantan-1-amine hydrochloride indicates that it may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

将来の方向性

The synthesis of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride and other nitrogen-containing adamantane derivatives is a promising area of research in adamantane chemistry . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

特性

IUPAC Name |

3-(trifluoromethyl)adamantan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3N.ClH/c12-11(13,14)9-2-7-1-8(3-9)5-10(15,4-7)6-9;/h7-8H,1-6,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPBHAVTADDREZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2591431.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide](/img/structure/B2591434.png)

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(1-naphthylsulfonyl)-1H-pyrazole](/img/structure/B2591442.png)

![3-Chloro-2-[[5-(4-chlorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2591444.png)